Chlorhydrate de créatinine

Vue d'ensemble

Description

Creatinine hydrochloride is a compound derived from creatinine, a breakdown product of creatine phosphate in muscle metabolism. It is commonly used in various scientific and medical applications due to its stability and solubility in water. Creatinine itself is an important biomarker for kidney function, as it is excreted unchanged by the kidneys.

Applications De Recherche Scientifique

Creatinine hydrochloride is widely used in scientific research due to its stability and solubility. Some of its applications include:

Chemistry: Used as a standard for calibrating analytical instruments.

Biology: Serves as a biomarker for kidney function in various biological studies.

Medicine: Used in diagnostic tests to assess kidney function.

Industry: Employed in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

Creatinine hydrochloride, a derivative of creatine, primarily targets the creatine kinase enzymes in the human body . These enzymes play a crucial role in energy production within cells, particularly in muscle tissues .

Mode of Action

In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate . This reaction is catalyzed by creatine kinase, resulting in the formation of phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

Creatine is involved in several biochemical pathways. It is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . After its biosynthesis, creatine is transported to the skeletal muscle, heart, brain, and other tissues . Most of the creatine is metabolized in these tissues to phosphocreatine (creatine phosphate), a major energy storage form in the body .

Pharmacokinetics

Creatine, from which creatinine is derived, is absorbed predominantly from the small intestine . It is excreted unchanged in urine, and the elimination half-life of creatine during multiple dosages in patients with good renal function is approximately 5 hours .

Result of Action

The primary result of creatinine hydrochloride’s action is the generation of energy during anaerobic exercise . By replenishing ATP, it supports high-intensity, short-duration exercise . It may also have neuroprotective and cardioprotective actions .

Action Environment

The action of creatinine hydrochloride can be influenced by various environmental factors. For instance, the rate of creatine conversion to creatinine can depend on temperature and pH . .

Analyse Biochimique

Biochemical Properties

Creatinine hydrochloride is involved in various biochemical reactions. It is a primary constituent of phosphocreatine, which is used to regenerate adenosine triphosphate (ATP) within the cell . This process involves the enzymes creatine kinase, which catalyzes the reversible transfer of a phosphoryl group from ATP to creatine .

Cellular Effects

Creatinine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the recycling of ATP, primarily in muscle and brain tissue . This recycling is achieved by converting adenosine diphosphate (ADP) back to ATP via donation of phosphate groups . It also has a role in controlling thermogenic respiration in adipose tissue .

Molecular Mechanism

The molecular mechanism of creatinine hydrochloride involves its conversion to creatine phosphate in the presence of creatine kinase . This reaction is crucial for maintaining high local ATP:ADP ratios, which is essential for energy homeostasis in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, creatinine hydrochloride’s effects can change over time. For instance, serum creatinine levels can vary based on individual patient factors and the time and method of testing . Additionally, creatinine measurement is useful in diagnosing and treating renal diseases and monitoring renal dialysis .

Dosage Effects in Animal Models

In animal models, the effects of creatinine hydrochloride can vary with different dosages. For instance, studies have shown that prolonged high-dose creatine supplementation does not impair kidney function in animals with pre-existing renal failure .

Metabolic Pathways

Creatinine hydrochloride is involved in several metabolic pathways. It is synthesized from L-arginine, glycine, and L-methionine in a process involving the enzyme glycine amidinotransferase . It is then transported to various tissues, where most of it is metabolized to phosphocreatine .

Transport and Distribution

Creatinine hydrochloride is transported and distributed within cells and tissues. Following its biosynthesis, it is transported to the skeletal muscle, heart, brain, and other tissues . The transport of high-energy phosphates between sites of ATP production and ATP consumption is achieved mainly by phosphocreatine and creatine .

Subcellular Localization

Recent advances in machine learning and proteomics have led to the development of tools for predicting protein subcellular localization, which could potentially be applied to creatinine hydrochloride .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Creatinine hydrochloride can be synthesized through the reaction of creatinine with hydrochloric acid. The reaction typically involves dissolving creatinine in water and then adding hydrochloric acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of creatinine hydrochloride. The product is then purified through crystallization.

Industrial Production Methods

In industrial settings, the production of creatinine hydrochloride follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and filtration, ensures that the final product meets the required standards for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Creatinine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Creatinine can be oxidized to form creatine.

Reduction: Reduction reactions can convert creatinine back to creatine.

Substitution: Creatinine can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.

Major Products

Oxidation: Creatine

Reduction: Creatine

Substitution: Various substituted creatinine derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

Creatine: A precursor to creatinine, used in muscle metabolism.

Creatine phosphate: A high-energy compound involved in energy storage in muscles.

Glycocyamine: A compound involved in the synthesis of creatine.

Uniqueness

Creatinine hydrochloride is unique due to its stability and solubility in water, making it an ideal compound for various scientific and medical applications. Unlike creatine, which is used for energy storage, creatinine is primarily used as a biomarker for kidney function.

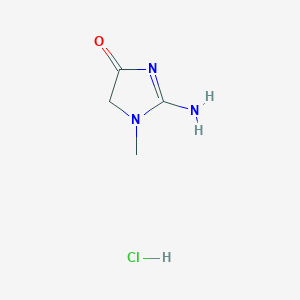

Propriétés

Numéro CAS |

19230-81-0 |

|---|---|

Formule moléculaire |

C4H8ClN3O |

Poids moléculaire |

149.58 g/mol |

Nom IUPAC |

2-imino-1-methylimidazolidin-4-one;hydrochloride |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H |

Clé InChI |

PJYONPGZTHDDJM-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)N=C1N.Cl |

SMILES canonique |

CN1CC(=O)NC1=N.Cl |

| 19230-81-0 | |

Description physique |

Solid; [Sigma-Aldrich MSDS] |

Solubilité |

22.4 [ug/mL] |

Origine du produit |

United States |

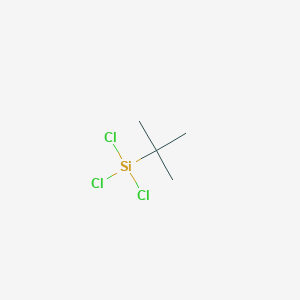

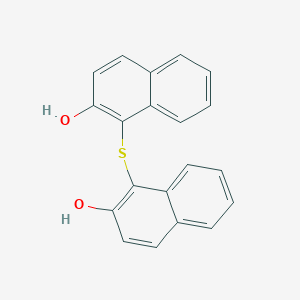

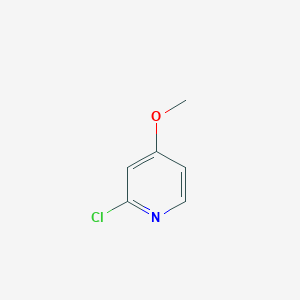

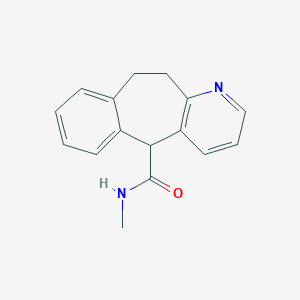

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the effect of Creatinine Hydrochloride on choline acetyltransferase activity?

A1: [] Creatinine Hydrochloride significantly enhances the activity of purified choline acetyltransferase from bovine caudate nuclei. In fact, it was found to be more effective than potassium chloride and sodium chloride in increasing enzymatic activity. [] This suggests a potential role of Creatinine Hydrochloride in influencing cholinergic neurotransmission, although further research is needed to explore this aspect. []

Q2: How does Creatinine Hydrochloride compare to other salts in its effect on choline acetyltransferase?

A2: [] While potassium and sodium salts can increase choline acetyltransferase activity, Creatinine Hydrochloride demonstrates a more potent effect, more than tripling the enzymatic activity. [] This suggests a specific interaction mechanism beyond simple ionic strength effects.

Q3: Can the effect of Creatinine Hydrochloride on choline acetyltransferase be further enhanced?

A3: [] Interestingly, combining Creatinine Hydrochloride with sodium chloride creates a synergistic effect, further boosting choline acetyltransferase activity compared to either compound alone. [] This synergistic relationship highlights the complexity of the interaction and potential for tailored modulation.

Q4: Are there any studies investigating the acoustic and volumetric properties of Creatinine Hydrochloride solutions?

A4: [] Yes, research has explored the impact of salts like sodium chloride and potassium chloride on the volumetric and acoustic behavior of aqueous Creatinine Hydrochloride solutions at various temperatures (288.15–318.15 K). [] These studies contribute to a deeper understanding of the physical chemical properties of Creatinine Hydrochloride in solution.

Q5: Has Creatinine Hydrochloride been explored in the context of potentiometric sensors?

A5: [] Indeed, Creatinine Hydrochloride has been investigated as a target analyte for potentiometric sensors employing lipophilic cyclodextrins. [] Specifically, 2,6 didodecyl beta cyclodextrin demonstrated sensitivity towards Creatinine Hydrochloride, indicating its potential utility in sensor development for this compound. []

Q6: Beyond its potential biological interactions, are there any studies focusing on the basic physical properties of Creatinine Hydrochloride?

A6: [, ] Yes, researchers have investigated the photon energy absorption properties of Creatinine Hydrochloride. [, ] This type of study provides valuable insights into how the molecule interacts with electromagnetic radiation, which can be relevant in various analytical and material science applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

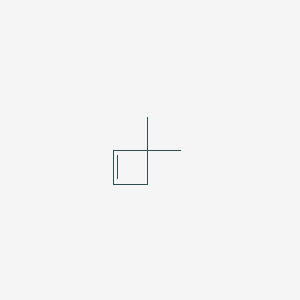

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)

![5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one](/img/structure/B97524.png)